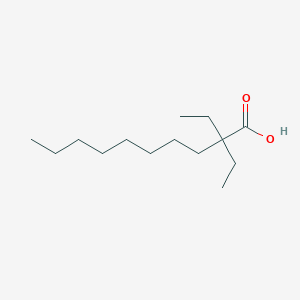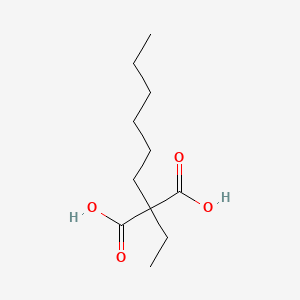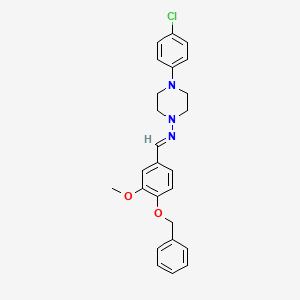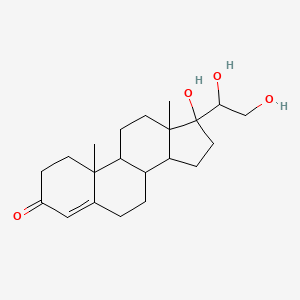![molecular formula C17H20N4 B12002238 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridinylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-benzyl-N-(4-dimethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-diethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine
Uniqueness
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H20N4 |
|---|---|
Molekulargewicht |
280.37 g/mol |
IUPAC-Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2/b19-14+ |
InChI-Schlüssel |
ZYTPSGWPNMULQX-XMHGGMMESA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=NC=C3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)





![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)
